8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by a methoxy group attached to the naphthalene ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Reduction: The reduction of the naphthalene ring to form the dihydronaphthalene structure can be carried out using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield fully saturated naphthalenes.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride (AlCl₃)
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalenes
Substitution: Halogenated, nitrated, or alkylated naphthalenes
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as cytotoxicity. Molecular docking studies have shown interactions with cyclin-dependent kinase 2 (CDK2), suggesting a potential role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
- 4′-O-methylated-DMC
- 4′-O-benzylated-DMC
Uniqueness
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific methoxy substitution and dihydronaphthalene structure, which confer distinct chemical reactivity and biological activity compared to other naphthalenone derivatives .
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFIWDAAEBDDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460823 | |
Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13185-18-7 | |
Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research?
A1: While this compound itself isn't the primary focus of the research, it serves as a crucial starting point for synthesizing structurally related compounds. The study highlights the conversion of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one to 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one []. This synthesized molecule is then further transformed into 5-ethoxy-8-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid, ultimately leading to the creation of an analog of 8-methoxy-1,2,3,4-tetrahydro-3,4a-ethanonaphthalene- 5(4aH),10-dione. This highlights the importance of this compound derivatives as building blocks in organic synthesis.
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